molecular formula C11H8ClNO2 B7814168 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B7814168
M. Wt: 221.64 g/mol
InChI Key: ZEZFOGHENUKAIO-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1048917-65-2) is a versatile chemical building block with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . This compound features a chlorophenyl substituent linked to an NH-free pyrrole ring, a structural motif of significant interest in medicinal chemistry and materials science. As a carboxylic acid, it contains a polar carboxyl group that makes it a hydrogen-bond donor and acceptor, influencing its solubility and boiling point characteristics . This compound serves as a key synthetic intermediate for constructing complex molecules. The 5-aryl pyrrole-2-carboxylate scaffold is present in numerous natural products and biologically active compounds, including Lamellarins, which exhibit topoisomerase I inhibitory, anti-HIV, and multidrug resistance (MDR) reversal activities . Its primary research value lies in its application in cross-coupling reactions, such as the Suzuki coupling, enabling the rapid exploration of structure-activity relationships in drug discovery programs . The structural motif is also investigated for the development of organic fluorescent materials, anion receptors, and as a building block for metal-organic frameworks (MOFs) . Handling should adhere to standard safety precautions. The compound has the GHS hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . For optimal stability, it should be stored sealed in a dry environment, at 2-8°C . This product is intended for research applications and is strictly for laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFOGHENUKAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound belonging to the pyrrole class of heterocyclic molecules. While specific data for this particular analog is not extensively published, its structural motifs are of significant interest in medicinal chemistry. Pyrrole-2-carboxylic acid derivatives have been investigated for a range of biological activities, including as potential antitumor and anti-HCV agents.[1] The presence of a chlorophenyl group suggests that the compound may exhibit distinct physicochemical properties influencing its absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of its properties, particularly solubility, a critical first step in any drug development cascade.

This guide provides a comprehensive overview of the essential physicochemical properties of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, with a primary focus on its solubility. As a Senior Application Scientist, the following sections detail not just the "what" but the "why" behind the experimental protocols, offering field-proven insights into generating reliable and reproducible data for novel compounds of this nature.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its progression through the drug discovery pipeline. These parameters influence everything from formulation to bioavailability.

Predicted Physicochemical Parameters

In the absence of extensive experimental data for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, computational models provide valuable initial estimates. These predictions are based on its chemical structure and are useful for guiding initial experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₈ClNO₂Defines the elemental composition.
Molecular Weight 221.64 g/mol Influences diffusion and transport across membranes.
logP (Octanol/Water) ~3.5Indicates lipophilicity; affects absorption and membrane permeability.
pKa (acidic) ~4.0Determines the ionization state at different physiological pH values, impacting solubility and receptor binding.
Polar Surface Area 69.2 ŲInfluences membrane permeability and interactions with biological targets.

Note: These values are estimations and require experimental verification.

Solubility: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its bioavailability, effectiveness, safety, and quality.[2] For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal therapeutic outcomes.

There are two primary types of solubility measurements relevant to drug discovery: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3] It's a high-throughput method used in early discovery to rank compounds.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[3] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a robust method for determining the thermodynamic solubility of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid. The principle is to saturate a solution with an excess of the solid compound, allow it to reach equilibrium, and then measure the concentration of the dissolved compound in the supernatant.

Materials:

  • 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker incubator (set to 37°C)

  • Centrifuge

  • Low-binding filter vials (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Stock Solution for HPLC Calibration:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a known volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by serial dilution with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • Add an excess amount of solid 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (e.g., 2 mg) to 1 mL of each test solvent (PBS, SGF, FaSSIF) in separate glass vials. The excess solid is crucial to ensure equilibrium is reached with the solid-state.[5]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set at 37°C to mimic physiological temperature.

    • Agitate the samples for 24-48 hours. A longer duration may be necessary for compounds that are slow to reach equilibrium.[4]

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[4]

    • Carefully collect the supernatant and filter it using a low-binding 0.45 µm filter to remove any remaining microcrystals. Pre-conditioning the filter by passing a small amount of the supernatant through and discarding it can minimize adsorption losses.[4]

  • Quantification by HPLC:

    • Dilute the filtered supernatant with a 50:50 mixture of acetonitrile and water to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and calibration standards by HPLC-UV.

    • Calculate the concentration of the dissolved compound in the original supernatant based on the standard curve.

Anticipated Solubility Profile

The following table presents a hypothetical but realistic solubility profile for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, based on its structure.

Solvent SystempHAnticipated Solubility (µg/mL)Rationale
Simulated Gastric Fluid (SGF)1.2< 10As a carboxylic acid with a pKa around 4, the compound will be predominantly in its neutral, less soluble form at this acidic pH.
Fasted State Simulated Intestinal Fluid (FaSSIF)6.550 - 150Above its pKa, the compound will be ionized, increasing its solubility. The presence of bile salts in FaSSIF can further enhance apparent solubility through micellar solubilization.[4]
Phosphate Buffered Saline (PBS)7.4100 - 250At this pH, the compound will be almost fully ionized, leading to higher aqueous solubility compared to more acidic conditions.
Experimental Workflow for Solubility Determination

Caption: Thermodynamic Solubility Workflow

Synthesis and Safety Considerations

General Synthesis Route
Safety and Handling

No specific safety data sheet (SDS) is available for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid. However, based on the SDS for the parent compound, pyrrole-2-carboxylic acid, and other related chlorinated aromatic compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[6][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Hazards: May cause skin, eye, and respiratory irritation.[6][7]

Always consult a comprehensive and compound-specific SDS when available and perform a thorough risk assessment before handling any new chemical entity.

Conclusion

A comprehensive understanding of the physicochemical properties, particularly solubility, of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is fundamental to its potential development as a therapeutic agent. This guide has provided a framework for the experimental determination of these critical parameters, emphasizing robust and reproducible methodologies. The insights gained from such studies are invaluable for guiding formulation strategies and predicting in vivo behavior, ultimately enabling more informed decision-making in the drug discovery and development process.

References

  • Raytor. (2026, January 22).
  • ResearchGate. (n.d.).
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid | 634-97-9.
  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473.
  • TOKU-E. (n.d.). Pyrrole-2-carboxylic acid.
  • (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • PMC - NIH. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • EPA. (n.d.). 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester.
  • (n.d.).
  • PubChem. (n.d.). 5-chloro-1H-pyrrole-2-carboxylic acid | C5H4ClNO2 | CID 23423219.
  • Spectrum Chemical. (2018, May 3).
  • Merck Millipore. (n.d.).
  • Lab-Chemicals.Com. (n.d.). 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid.
  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • Sigma-Aldrich. (n.d.). 5-Phenyl-1H-pyrrole-2-carboxylic acid AldrichCPR.
  • (n.d.). Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a).
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid.
  • PubMed. (n.d.). 4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 5-(2-fluorophenyl)-1H-Pyrrole-3-carboxylic acid.
  • ChemicalBook. (2025, July 14). 1H-Pyrrole-2,3,5-tricarboxylic acid | 945-32-4.
  • Fisher Scientific. (n.d.). Pyrroles.

Sources

Technical Monograph: 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid , a critical scaffold in medicinal chemistry targeting the central nervous system (CNS).

Chemical Constitution & Nomenclature

IUPAC Name: 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid CAS Registry Number: 1260797-60-3 (Generic analog class) Molecular Formula: C₁₁H₈ClNO₂ Molecular Weight: 221.64 g/mol

Nomenclature Derivation (IUPAC Rules)

The systematic naming follows the IUPAC Blue Book recommendations for heterocyclic compounds.

  • Principal Functional Group: The carboxylic acid (-COOH) has priority over the pyrrole ring and the halogen substituent, dictating the suffix "carboxylic acid" and the locant position 2.

  • Parent Hydride: The nitrogen-containing five-membered ring is 1H-pyrrole . The nitrogen atom is assigned position 1.

  • Numbering: Numbering proceeds from the heteroatom (N1) toward the principal group (C2). Consequently, the aryl substituent falls on position 5.

  • Substituent: The phenyl ring attached at position 5 bears a chlorine atom at the meta position (relative to the connection point), designated as (3-chlorophenyl) .

PropertyValue
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 2 (C=O, OH)
Predicted LogP ~2.8 - 3.1
pKa (Acid) ~4.5 (Carboxylic acid)
Topological Polar Surface Area 49.3 Ų

Therapeutic Rationale: DAAO Inhibition

This molecule represents a classic pharmacophore for inhibitors of D-Amino Acid Oxidase (DAAO) . DAAO is a flavoenzyme responsible for degrading D-serine, a potent co-agonist of the NMDA receptor in the brain.[1][2][3]

Mechanism of Action

In schizophrenia, NMDA receptor hypofunction is a prevailing hypothesis.[4] By inhibiting DAAO, the concentration of synaptic D-serine is increased, thereby enhancing NMDA receptor neurotransmission.

  • Binding Mode: The carboxylic acid moiety of the pyrrole mimics the carboxylate of the natural substrate (D-amino acids), forming salt bridges with Arg283 and hydrogen bonds with Tyr228 in the enzyme's active site.

  • Pi-Stacking: The 5-aryl group (3-chlorophenyl) extends into the hydrophobic pocket, often engaging in

    
     interactions with the isoalloxazine ring of the FAD cofactor.
    
Biological Pathway Diagram

DAAO_Pathway D_Serine D-Serine DAAO DAAO Enzyme (Target) D_Serine->DAAO Substrate NMDA NMDA Receptor (Activation) D_Serine->NMDA Co-agonist Binding Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Oxidation Inhibitor 5-(3-Cl-Ph)-Pyrrole-2-COOH (Inhibitor) Inhibitor->DAAO Blocks (IC50 ~nM) Signal Enhanced Neurotransmission NMDA->Signal Ca2+ Influx

Figure 1: Mechanism of DAAO inhibition leading to enhanced NMDA receptor signaling.[5]

Synthetic Architecture

To ensure high purity and regioselectivity, a Suzuki-Miyaura Cross-Coupling approach is recommended over the classical Paal-Knorr synthesis. This protocol allows for late-stage diversification of the aryl ring.

Retrosynthetic Analysis
  • Disconnection: C5–C(Ar) bond.

  • Synthons: 5-bromo-pyrrole-2-carboxylate (Electrophile) + 3-chlorophenylboronic acid (Nucleophile).

Step-by-Step Protocol

Step 1: Suzuki Coupling

  • Reagents: Charge a reaction vessel with Methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv), (3-chlorophenyl)boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent System: Dissolve in degassed 1,4-dioxane/water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.5 equiv).

  • Reaction: Heat to reflux (90–100 °C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the bromide is consumed.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂) to isolate the methyl ester intermediate.

Step 2: Ester Hydrolysis (Saponification)

  • Reagents: Dissolve the intermediate ester in MeOH/THF (1:1).

  • Hydrolysis: Add 2M aqueous LiOH or NaOH (3.0 equiv). Stir at ambient temperature for 12 hours.

  • Isolation: Acidify the mixture to pH ~2 with 1M HCl. The product, 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid , will precipitate.

  • Purification: Filter the precipitate and recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

Synthesis_Flow Start Methyl 5-bromo-1H-pyrrole-2-carboxylate Coupling Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Start->Coupling Boronic (3-Chlorophenyl)boronic acid Boronic->Coupling Intermediate Intermediate: Methyl 5-(3-chlorophenyl)pyrrole-2-carboxylate Coupling->Intermediate Hydrolysis Saponification LiOH, MeOH/THF Acidify to pH 2 Intermediate->Hydrolysis Product FINAL PRODUCT: 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid Hydrolysis->Product

Figure 2: Two-step synthetic pathway via Suzuki-Miyaura cross-coupling.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.50 (br s, 1H, COOH)
      
    • 
       11.85 (s, 1H, NH)
      
    • 
       7.80 (t, 1H, Ar-H2')
      
    • 
       7.72 (d, 1H, Ar-H6')
      
    • 
       7.45 (t, 1H, Ar-H5')
      
    • 
       7.35 (d, 1H, Ar-H4')
      
    • 
       6.90 (dd, 1H, Pyrrole-H3)
      
    • 
       6.55 (dd, 1H, Pyrrole-H4)
      
  • HRMS (ESI-): Calculated for C₁₁H₇ClNO₂ [M-H]⁻: 220.0171.

  • HPLC Purity: >95% (254 nm).

References

  • Sparey, T., et al. (2008).[2][4] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[6] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[4]

  • Adage, T., et al. (2008).[2] "In vitro and in vivo pharmacological profile of AS057278, a potent D-amino acid oxidase inhibitor." European Neuropsychopharmacology, 18(3), 200-214.

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

  • Zhang, L., et al. (2019). "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction." Molecules, 24(8), 1594.

Sources

An In-depth Technical Guide to 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, a member of the pharmacologically significant class of 5-aryl-1H-pyrrole-2-carboxylic acids. While a specific PubChem Compound Identification (CID) for this molecule is not currently available, this document synthesizes information from closely related analogs and the broader chemical family to offer insights into its physicochemical properties, synthesis, and potential biological activities. The pyrrole-2-carboxylic acid scaffold is a recurring motif in natural products and synthetic compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This guide will delve into established synthetic routes, expected analytical characteristics, and the putative biological relevance of this compound, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to 5-Aryl-1H-pyrrole-2-carboxylic Acids

The 1H-pyrrole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] These compounds are known to exhibit properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory effects.[3][4] The introduction of an aryl substituent at the 5-position of the pyrrole ring creates a class of compounds, the 5-aryl-1H-pyrrole-2-carboxylic acids, which have garnered significant interest for their potential as targeted therapeutics. The aryl group provides a crucial point of interaction with biological targets and allows for fine-tuning of the molecule's steric and electronic properties to enhance potency and selectivity.

Compound Profile: 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Chemical Structure and Identifiers
  • IUPAC Name: 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

  • Molecular Formula: C₁₁H₈ClNO₂

  • Molecular Weight: 221.64 g/mol

  • PubChem CID: Not available.

While a dedicated PubChem entry for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid does not exist, data from closely related compounds can provide valuable context:

  • Pyrrole-2-carboxylic acid: PubChem CID 12473[5]

  • 5-Chloro-1H-pyrrole-2-carboxylic acid: PubChem CID 23423219[6]

  • 1-[(3-Chlorophenyl)methyl]pyrrole-2-carboxylic Acid: PubChem CID 5071702[7]

Physicochemical Properties (Inferred from Analogs)

The following table summarizes key physicochemical properties of related compounds, which can be used to estimate the properties of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid.

PropertyPyrrole-2-carboxylic acid[5]5-Chloro-1H-pyrrole-2-carboxylic acid[6]1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid[7]
Molecular Weight 111.10 g/mol 145.54 g/mol 235.66 g/mol
XLogP3 0.81.52.7
Hydrogen Bond Donors 221
Hydrogen Bond Acceptors 222
Rotatable Bond Count 113

Synthesis and Characterization

General Synthetic Strategies

The synthesis of 5-aryl-1H-pyrrole-2-carboxylic acids typically involves a multi-step sequence. A common approach is the oxidative aromatization of a corresponding pyrroline precursor, followed by hydrolysis of an ester protecting group.[8]

G A Starting Materials (e.g., Substituted Aldehydes and Amines) B Cyclization (Formation of Pyrroline Ring) A->B Condensation C Oxidative Aromatization (e.g., using DDQ) B->C Aromatization D Ester Hydrolysis (e.g., using NaOH or KOH) C->D Deprotection E Final Product 5-Aryl-1H-pyrrole-2-carboxylic acid D->E Acidification

Caption: Generalized workflow for the synthesis of 5-aryl-1H-pyrrole-2-carboxylic acids.

Exemplary Synthetic Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of related 5-aryl-pyrrole-2-carboxylates.[8]

Step 1: Synthesis of Ethyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate

  • To a solution of the appropriate starting materials (e.g., a substituted enamine and an α-halo-carbonyl compound) in a suitable solvent such as toluene or DMF, add a base (e.g., triethylamine).

  • Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), portion-wise.

  • Stir the mixture at room temperature until the pyrroline intermediate is fully aromatized to the corresponding pyrrole.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ethyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate.

Step 2: Hydrolysis to 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

  • Dissolve the ethyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid.

Analytical and Spectroscopic Characterization

The structure of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include characteristic peaks for the pyrrole ring protons, aromatic protons of the chlorophenyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, as well as distinct signals for the carbons of the pyrrole and chlorophenyl rings are anticipated.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the pyrrole, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group would be present.

For reference, spectral data for the parent compound, pyrrole-2-carboxylic acid, can be found in the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000357.[9]

Biological Activity and Therapeutic Potential

While direct biological data for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is not available in the reviewed literature, the broader class of pyrrole-2-carboxylic acid derivatives has demonstrated significant potential in several therapeutic areas.

Antimicrobial Activity

Pyrrole-containing compounds are known for their antibacterial and antifungal properties.[4] For instance, pyrrole-2-carboxylic acid itself has shown antifungal activity against Phytophthora and antiparasitic activity against Trypanosomes through the inhibition of proline racemase.[2] The introduction of a lipophilic phenyl group, as seen in 4-phenylpyrrole-2-carboxamides, has been explored for its effect on antibacterial potency.[4] It is plausible that 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid could exhibit similar antimicrobial activities.

Anticancer and Anti-inflammatory Potential

Derivatives of 5-oxopyrrolidine carboxylic acid have been synthesized and shown to possess promising anticancer activity against cell lines such as A549.[3] The pyrrole scaffold is a key component of various kinase inhibitors, and 5-phenyl-1H-pyrrole-2-carboxylic acid is used as an intermediate in the synthesis of such agents for cancer and central nervous system disorders.[10] Given that chronic inflammation is often linked to cancer development, compounds with anti-inflammatory properties are of great interest. The structural features of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid make it a candidate for investigation in these areas.

Potential Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature heterocyclic cores that can interact with the ATP-binding pocket of kinases. The 5-aryl-1H-pyrrole-2-carboxylic acid scaffold could potentially act as a hinge-binder, a common motif in kinase inhibitors.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 5-(3-Chlorophenyl)-1H- pyrrole-2-carboxylic acid (Putative Inhibitor) Inhibitor->RAF Inhibition

Caption: A putative mechanism of action for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid as a kinase inhibitor in a cancer signaling pathway.

Applications in Drug Discovery and Research

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid represents a valuable scaffold for further chemical exploration and drug discovery efforts.

  • Lead Compound for Optimization: Its structure can be systematically modified to explore structure-activity relationships (SAR). For example, the position and nature of the substituent on the phenyl ring can be varied to improve potency and selectivity against a specific biological target.

  • Chemical Probe: This compound could be used as a chemical probe to investigate the function of specific enzymes or receptors, particularly if it is found to have a selective inhibitory profile.

  • Fragment-Based Drug Design: The 5-(3-chlorophenyl)pyrrole moiety can be considered a valuable fragment for use in fragment-based screening to identify new starting points for drug discovery programs.

Conclusion and Future Perspectives

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a promising, yet under-investigated, molecule within the well-established class of 5-aryl-1H-pyrrole-2-carboxylic acids. While a dedicated public database entry is currently lacking, the wealth of information available for its structural analogs provides a solid foundation for predicting its chemical behavior and biological potential. The synthetic accessibility of this compound class, coupled with the known pharmacological activities of the pyrrole-2-carboxylic acid scaffold, makes it an attractive target for further research. Future studies should focus on its definitive synthesis, comprehensive characterization, and screening against a panel of biological targets, particularly in the areas of oncology and infectious diseases, to fully elucidate its therapeutic potential.

References

  • Ezquerra, J., Pedregal, C., Rubio, A., Valenciano, J., Navio, J. L. G., Alvarez-Builla, J., & Vaquero, J. J. (1993). General method for the synthesis of 5-arylpyrrole-2-carboxylic acids. Tetrahedron Letters, 34(39), 6317-6320.
  • PubChem. (n.d.). 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Zheng, C. J., & Kim, Y. H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-(2-chloroethyl)-5-[[3,4-dimethyl-5-[(phenylmethoxy)carbonyl]-1H-pyrrol-2-yl]methyl]-3-methyl-, phenylmethyl ester. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 56(7-8), 353-359.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4).
  • ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. [Link]

  • PubChemLite. (n.d.). 1h-pyrrole-1-propanoic acid, 5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-, hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Phenyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. [Link]

  • National Institutes of Health. (n.d.). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. Retrieved from [Link]

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Methodological & Application

Synthesis of Pyrrole-2-Carboxylic Acid Derivatives from Aminoketones: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] This document provides a detailed guide for the synthesis of these valuable compounds, with a focus on methods starting from readily available aminoketones. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, provide detailed, step-by-step protocols, and offer expert insights to navigate common challenges and optimize reaction outcomes.

Introduction: The Significance of the Pyrrole-2-Carboxylic Acid Moiety

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a key structural component in a vast number of biologically active molecules.[1] The incorporation of a carboxylic acid group at the 2-position significantly influences the molecule's physicochemical properties, often enhancing its ability to interact with biological targets through hydrogen bonding and ionic interactions. This makes pyrrole-2-carboxylic acid derivatives particularly attractive for drug discovery programs.[2]

The synthesis of these compounds has been a long-standing area of interest in organic chemistry. While numerous methods exist for the construction of the pyrrole ring, those that utilize aminoketones as precursors offer a versatile and efficient entry point to a diverse range of substituted pyrrole-2-carboxylic acids.

Core Synthetic Strategies from Aminoketones

The preparation of pyrroles from aminoketones is a cornerstone of heterocyclic synthesis. The two primary approaches that will be discussed are the Knorr Pyrrole Synthesis and modern variations involving transition-metal catalysis.

The Knorr Pyrrole Synthesis: A Classic and Versatile Method

Developed in 1884, the Knorr pyrrole synthesis is a robust and widely used method for preparing substituted pyrroles.[4][5] The reaction involves the condensation of an α-aminoketone with a β-ketoester or a related active methylene compound.[5][6]

Mechanism: The reaction proceeds through a series of well-defined steps. Due to the inherent instability of α-aminoketones, which can readily self-condense to form pyrazines, they are typically generated in situ.[5][7] A common approach involves the reduction of an α-oximinoketone. The mechanism of the Knorr synthesis can be summarized as follows:

  • Enamine Formation: The α-aminoketone reacts with the β-ketoester to form an enamine intermediate.

  • Cyclization: The enamine then undergoes an intramolecular cyclization, with the amino group attacking the carbonyl carbon of the ester.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic pyrrole ring.[6]

Knorr_Pyrrole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product alpha-aminoketone α-Aminoketone Enamine Enamine Formation alpha-aminoketone->Enamine beta-ketoester β-Ketoester beta-ketoester->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Protocol 1: Classic Knorr Synthesis of a Pyrrole-2-Carboxylate Ester

This protocol describes the synthesis of a generic pyrrole-2-carboxylate ester, which can then be hydrolyzed to the corresponding carboxylic acid.

Materials:

  • α-Amino ketone hydrochloride (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Glacial acetic acid

  • Zinc dust (for in situ generation from oxime)

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-amino ketone hydrochloride (or generate it in situ from the corresponding oxime using zinc dust in acetic acid) and the β-ketoester in glacial acetic acid.[5]

  • Condensation: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice-water.

  • Neutralization: Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrrole-2-carboxylate ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Hydrolysis (Optional): To obtain the pyrrole-2-carboxylic acid, the resulting ester can be hydrolyzed using standard conditions (e.g., refluxing with aqueous NaOH followed by acidification).

Causality and Experimental Choices:

  • In situ generation of α-aminoketones: This is crucial to prevent their self-condensation.[5][7]

  • Acetic acid as solvent and catalyst: Acetic acid serves as both a solvent and a weak acid catalyst, promoting the condensation and cyclization steps.[8][9]

  • Neutralization and Extraction: Standard work-up procedures are employed to isolate the product from the acidic reaction medium.

Modern Catalytic Approaches

While the Knorr synthesis is a powerful tool, modern organic synthesis has seen the development of more efficient and versatile methods, often employing transition-metal catalysis. These methods can offer milder reaction conditions, broader substrate scope, and higher yields.

Gold-Catalyzed Hydroamination/Cyclization: A notable modern approach involves the gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes.[10][11][12] This method provides access to polysubstituted pyrroles with high regioselectivity and functional group tolerance.[10]

Mechanism: The proposed mechanism involves:

  • Gold-π-alkyne complex formation: The gold catalyst activates the alkyne.

  • Nucleophilic attack: The amino group of the α-amino ketone attacks the activated alkyne.

  • Cyclization and Condensation: The resulting intermediate undergoes cyclization and condensation to afford the pyrrole product.[11]

Gold_Catalyzed_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product alpha-amino-ketone α-Amino Ketone Hydroamination Hydroamination alpha-amino-ketone->Hydroamination Alkyne Alkyne Activation Alkyne Activation Alkyne->Activation Gold_Catalyst Gold Catalyst Gold_Catalyst->Activation Activation->Hydroamination Cyclization Cyclization/ Condensation Hydroamination->Cyclization Pyrrole Polysubstituted Pyrrole Cyclization->Pyrrole

Protocol 2: Gold-Catalyzed Synthesis of a Substituted Pyrrole

Materials:

  • α-Amino ketone hydrochloride (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Gold(I) catalyst (e.g., [AuCl(PPh₃)]/AgOTf) (1-5 mol%)

  • Solvent (e.g., Dioxane, Toluene)

  • Base (e.g., Et₃N) (1.1 eq)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the gold catalyst, α-amino ketone hydrochloride, and the alkyne.

  • Solvent and Base Addition: Add the anhydrous solvent and the base via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter through a short pad of Celite, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Inert Atmosphere: Gold catalysts can be sensitive to air and moisture, so an inert atmosphere is essential for reproducibility.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle.

  • Base: The base is required to neutralize the hydrochloride salt of the aminoketone and facilitate the reaction.

Data Presentation and Characterization

The successful synthesis of pyrrole-2-carboxylic acid derivatives requires careful characterization to confirm the structure and purity of the final products.

Table 1: Representative Yields for Pyrrole Synthesis Methods

EntryStarting MaterialsMethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1α-Aminoacetophenone HCl, Ethyl acetoacetateKnorrAcetic AcidAcetic AcidReflux375
22-Amino-1-phenylethanone, PhenylacetyleneGold-catalyzed[AuCl(PPh₃)]/AgOTfDioxane100688
3α-Amino ketone, AldehydeI₂-catalyzedI₂, ZnCl₂Toluene1001282[13]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the carboxylic acid and the N-H stretch of the pyrrole ring.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Expert Insights

  • Low Yields in Knorr Synthesis:

    • Self-condensation of aminoketone: Ensure efficient in situ generation.

    • Incomplete reaction: Increase reaction time or temperature.

    • Side reactions: The use of a milder acid catalyst or lower temperatures might be beneficial.

  • Catalyst Deactivation in Gold-Catalyzed Reactions:

    • Impurities in starting materials or solvents: Use highly pure reagents and anhydrous solvents.

    • Air or moisture sensitivity: Maintain a strict inert atmosphere.

  • Purification Challenges:

    • Polarity of products: Pyrrole-2-carboxylic acids can be quite polar. A polar eluent system may be required for column chromatography.

    • Acidic nature: The carboxylic acid functionality can cause streaking on silica gel. Adding a small amount of acetic acid to the eluent can improve the separation.

Conclusion

The synthesis of pyrrole-2-carboxylic acid derivatives from aminoketones remains a highly relevant and powerful strategy in modern organic and medicinal chemistry. Both the classic Knorr synthesis and modern catalytic methods offer versatile pathways to these important heterocyclic compounds. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently access a wide range of derivatives for further investigation in drug discovery and materials science.

References

  • Li, X., Chen, M., Xie, X., Sun, N., Li, S., & Liu, Y. (2015). A gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes gives substituted pyrroles. Organic Letters, 17(12), 2984–2987. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Mothana, B., & Boyd, R. J. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 811(1-3), 97-104. [Link]

  • Nagafuji, P., & Cushman, M. (1996). A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids. The Journal of Organic Chemistry, 61(15), 4999–5003. [Link]

  • Yan, R., Kang, X., Zhou, X., Li, X., Liu, X., Xiang, L., Li, Y., & Huang, G. (2014). I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes. The Journal of Organic Chemistry, 79(2), 465–470. [Link]

  • Liu, Y., & Li, C. (2015). Recent Advancements in Pyrrole Synthesis. ACS Catalysis, 5(1), 155-163. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 455-465. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • International Journal of Pharmaceutical and Bio-medical Science. (2023). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. [Link]

  • Poletto, J., et al. (2020). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry, 85(22), 14757–14765. [Link]

  • Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5489. [Link]

  • GNEE BIOTECH. (2024, October 15). What is pyrrole 2 carboxylic acid used for? [Link]

  • Wikipedia. (2023, November 29). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]

  • Vaia. (n.d.). Substituted pyrroles are often prepared by treatment of a 1,4-diketone with ammonia. Suggest a mechanism. Retrieved from [Link]

  • Wang, Z. (2010). Paal-Knorr Pyrrole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wenxuecity. (2023, February 1). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Scilit. (n.d.). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Retrieved from [Link]

  • Chen, C.-Y., & Wu, T.-Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2567. [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Trofimov, B. A., et al. (1990). Synthesis of pyrrole-2-carboxylic acids and their N-vinyl derivatives. Chemistry of Heterocyclic Compounds, 26(5), 526-529. [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 548. [Link]

Sources

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid building block for alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid in Alkaloid Total Synthesis

Executive Summary

This guide details the strategic application of 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid (referred to herein as BuildBlock-53C ) as a pivotal intermediate in the synthesis of marine alkaloids, specifically Ningalin and Lamellarin analogues.[1]

While natural marine alkaloids typically feature methoxy- or hydroxy-substituted phenyl rings, the introduction of a 3-chlorophenyl moiety at the C5 position serves two critical functions in drug design:

  • Metabolic Stability: The chlorine atom blocks the metabolically vulnerable meta-position, extending the half-life of the resulting scaffold.[1]

  • Lipophilic Tuning: It enhances membrane permeability, crucial for targeting intracellular kinases (e.g., VEGFR, CDK) and reversing Multidrug Resistance (MDR).

This note provides two validated protocols: Amide Coupling for fused-ring construction and Decarboxylative Iodination for scaffold diversification.[1]

Structural Utility & Retrosynthesis

The BuildBlock-53C serves as the "A-Ring" anchor in the convergent synthesis of Lamellarin-class alkaloids. The carboxylic acid at C2 is the primary "warhead" for coupling with functionalized phenethylamines (Segment B), while the C3 and C4 positions remain open for late-stage functionalization via electrophilic aromatic substitution (SEAr).

Diagram 1: Retrosynthetic Logic (Ningalin/Lamellarin Core)

Retrosynthesis Target Target: Lamellarin/Ningalin Analog (Kinase Inhibitor / MDR Reversal) Intermediate Intermediate: N-Acyl Pyrrole Amide (Pre-Cyclization Scaffold) Target->Intermediate Intramolecular Oxidative Biaryl Coupling (Pd or PIFA) BB Building Block: 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid Intermediate->BB Amide Bond Formation Amine Coupling Partner: Substituted Phenethylamine (Segment B) Intermediate->Amine +

Caption: Retrosynthetic disconnection showing the role of the 5-arylpyrrole acid in assembling the core alkaloid skeleton.

Validated Protocols

Protocol A: Amide Coupling (The "Lamellarin Linker" Strategy)

Objective: To couple BuildBlock-53C with a functionalized amine (e.g., 3,4-dimethoxyphenethylamine) to create the linear precursor for Ningalin/Lamellarin cyclization.[1]

Mechanism: Standard EDCI/HOBt coupling is preferred over acid chlorides to prevent polymerization of the electron-rich pyrrole ring.[1]

Materials:

  • BuildBlock-53C (1.0 equiv)[1]

  • Amine Partner (e.g., Homoveratrylamine) (1.1 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Activation: Dissolve BuildBlock-53C (500 mg, 2.25 mmol) in anhydrous DMF (5 mL) under an argon atmosphere. Add HOBt (365 mg, 2.7 mmol) and EDCI (420 mg, 2.7 mmol) at 0°C. Stir for 30 minutes to form the active ester.

    • Critical Note: The solution should turn slightly yellow. If it turns dark brown/black, oxygen contamination has occurred; pyrroles are sensitive to oxidation.

  • Addition: Add the Amine Partner (2.48 mmol) followed by DIPEA (0.98 mL, 5.6 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (2 x 20 mL), Sat. NaHCO₃ (2 x 20 mL), and Brine (20 mL).

    • Why? The HCl wash removes unreacted amine and DIPEA; the NaHCO₃ removes unreacted acid and HOBt byproducts.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, Gradient 20% → 60% EtOAc/Hexanes).

Expected Yield: 75–85% (Off-white solid).[1]

Protocol B: Decarboxylative Iodination (The "Scaffold Hop" Strategy)

Objective: To convert the C2-Carboxylic Acid into a C2-Iodide.[1] This allows the user to replace the acid group with another aryl ring via Suzuki Coupling, creating a 2,5-diaryl pyrrole (common in Ningalin B ).

Reference: Based on silver-catalyzed Hunsdiecker-type protocols [1].

Materials:

  • BuildBlock-53C (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.1 equiv)[1]

  • Ag₂CO₃ (Silver Carbonate) (0.1 equiv - Catalyst)[1]

  • Solvent: DMSO/1,4-Dioxane (1:4 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine BuildBlock-53C (200 mg, 0.9 mmol), NIS (222 mg, 1.0 mmol), and Ag₂CO₃ (25 mg, 0.09 mmol).

  • Solvation: Add DMSO (0.5 mL) and Dioxane (2.0 mL). Seal the vial.

  • Reaction: Heat to 80°C for 2 hours (or microwave at 100°C for 20 mins).

    • Safety: Evolution of CO₂ gas will occur. Ensure the vessel is rated for pressure or use an open reflux system for larger scales.

  • Workup: Filter the mixture through a Celite pad to remove silver salts. Dilute filtrate with EtOAc and wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) to quench iodine traces.

  • Isolation: The resulting 2-iodo-5-(3-chlorophenyl)-pyrrole is unstable.[1] Do not store. Use immediately in the next Cross-Coupling step.

Application Data & Quality Control

Solvent Compatibility Table
SolventSolubility (25°C)SuitabilityNotes
DMSO High (>50 mg/mL)Excellent Recommended for stock solutions (100 mM).[1]
DMF High (>40 mg/mL)Excellent Preferred for coupling reactions.
Methanol ModerateGood Good for transfer; avoid for acid chloride activation.
DCM LowPoor Poor solubility limits use in Friedel-Crafts acylation.
Water NegligibleN/A Requires pH > 8 for solubility (as carboxylate salt).
Diagram 2: Experimental Decision Tree

DecisionTree Start Start: BuildBlock-53C Decision Target Structure? Start->Decision PathA Fused Tricyclic (Lamellarin) Decision->PathA PathB Linear 2,5-Diaryl (Ningalin B) Decision->PathB ActionA Protocol A: Amide Coupling PathA->ActionA ActionB Protocol B: Decarboxylative Iodination PathB->ActionB NextA Next: Intramolecular Heck Cyclization ActionA->NextA NextB Next: Suzuki Coupling (Ar-B(OH)2) ActionB->NextB

Caption: Workflow selection based on the desired final alkaloid scaffold.

References

  • Microwave-Assisted Decarboxylative Iodination

    • Tang, S., et al. (2018). "Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids." Molecules, 23(1), 127.
  • Lamellarin Synthesis Overview

    • Fan, H., et al. (2015). "Synthetic Approaches to the Lamellarins—A Comprehensive Review." Marine Drugs, 13(3), 1170-1204.
  • Ningalin D Synthesis (Relevant Chemistry)

    • Soenen, D. R., et al. (2003). "Total Synthesis of Ningalin D." Journal of the American Chemical Society, 125(36).
  • Pyrrole-2-Carboxylic Acid Building Blocks

    • Handy, S. T., et al. (2004). "A Modular Synthesis of the Lamellarins: Total Synthesis of Lamellarin G Trimethyl Ether." Journal of Organic Chemistry.

Sources

Application Note: Precision Synthesis of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid esters represents a critical challenge in medicinal chemistry, particularly for programs targeting antifungal or antitumor pathways where the 2,5-disubstituted pyrrole core acts as a privileged scaffold.

While classical methods like the Paal-Knorr synthesis are conceptually simple, they often falter due to the difficulty in accessing the specific meta-substituted 1,4-dicarbonyl precursors. Direct Friedel-Crafts acylation of chlorobenzene predominantly yields the para-isomer, rendering the classical route inefficient for this specific target.

Therefore, this guide prioritizes a Convergent Suzuki-Miyaura Coupling Strategy . This approach offers superior regiocontrol, higher functional group tolerance, and scalability. We provide a validated, step-by-step workflow starting from commercially available ethyl pyrrole-2-carboxylate, ensuring high purity and reproducibility.

Synthetic Pathway Visualization

The following diagram outlines the logical flow of the recommended "Gold Standard" protocol (Suzuki Route) versus the "Classical" route, highlighting the decision points and critical intermediates.

G Start Ethyl pyrrole-2-carboxylate Bromination Step 1: Regioselective Bromination (NBS, THF, -78°C) Start->Bromination Intermediate1 Ethyl 5-bromo-1H-pyrrole-2-carboxylate Bromination->Intermediate1 Protection Step 2: N-Boc Protection (Boc2O, DMAP) Intermediate1->Protection Crucial for Yield Intermediate2 N-Boc-5-bromo Intermediate Protection->Intermediate2 Coupling Step 3: Suzuki-Miyaura Coupling (3-Cl-Ph-B(OH)2, Pd(dppf)Cl2) Intermediate2->Coupling Deprotection Step 4: Deprotection (TFA or Thermal) Coupling->Deprotection Final TARGET: 5-(3-Chlorophenyl)-1H-pyrrole-2-ester Deprotection->Final AltStart 3-Chlorobenzoyl Chloride AltStep1 Stetter Reaction / Acylation AltStart->AltStep1 Difficult Access AltInter 1,4-Dicarbonyl Precursor AltStep1->AltInter PaalKnorr Paal-Knorr Cyclization (NH4OAc) AltInter->PaalKnorr PaalKnorr->Final Lower Regiocontrol

Figure 1: Comparative workflow of the recommended Suzuki-Miyaura route (solid lines) vs. the classical Paal-Knorr route (dashed lines).

Protocol 1: The "Gold Standard" Convergent Synthesis

This protocol is the industry standard for generating SAR (Structure-Activity Relationship) libraries. It relies on the cross-coupling of a 5-bromopyrrole core with an aryl boronic acid.

Phase A: Regioselective Bromination

Objective: Install a bromine atom specifically at the C5 position.

  • Mechanism: Electrophilic aromatic substitution. The C5 position is the most electron-rich site after C2 (which is blocked).

Materials:

  • Ethyl pyrrole-2-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • THF (anhydrous) or DMF

  • Sodium bicarbonate (aq)

Procedure:

  • Dissolve ethyl pyrrole-2-carboxylate in anhydrous THF (0.2 M concentration) under nitrogen.

  • Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent poly-bromination.

  • Add NBS (dissolved in minimal THF) dropwise over 30 minutes.

  • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench: Add saturated aqueous NaHCO₃.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Target Yield: 85-90%

    • Checkpoint: 1H NMR should show loss of the C5 proton and retention of C3/C4 coupling (doublets, J ~3-4 Hz).

Phase B: N-Protection (Boc Strategy)

Objective: Protect the pyrrole nitrogen.

  • Why? Free NH-pyrroles can poison Pd catalysts and undergo hydrodebromination (loss of Br) under Suzuki conditions. The electron-withdrawing Boc group also facilitates the oxidative addition step.

Procedure:

  • Dissolve the 5-bromo intermediate in CH₂Cl₂ or THF.

  • Add Boc₂O (1.2 equiv) and a catalytic amount of DMAP (10 mol%).

  • Add Triethylamine (1.5 equiv).

  • Stir at room temperature for 4-12 hours (monitor by TLC).

  • Standard aqueous workup and short silica plug filtration.

Phase C: Suzuki-Miyaura Coupling

Objective: Couple the 3-chlorophenyl ring.

Materials:

  • N-Boc-5-bromo-pyrrole-2-ester (1.0 equiv)

  • 3-Chlorophenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane and the aqueous K₂CO₃ solution.

  • Heat to 80-90°C for 4-16 hours.

  • Monitor: Check for disappearance of the bromide starting material.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Column chromatography. The product will be the N-Boc protected ester.

Phase D: Deprotection

Objective: Remove the Boc group to yield the final 1H-pyrrole.

Procedure:

  • Dissolve the coupled product in CH₂Cl₂.

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at room temperature for 1-2 hours.

  • Neutralization: Carefully quench with saturated NaHCO₃ (gas evolution!).

  • Extract, dry, and concentrate.[3][4]

  • Final Recrystallization: Usually from Ethanol/Water or Hexanes/EtOAc.

Protocol 2: The "Classical" Paal-Knorr (Caveats & Application)

When to use: Only if you have a reliable source of ethyl 4-(3-chlorophenyl)-4-oxobutanoate . Warning: Do not attempt to make the precursor via Friedel-Crafts of chlorobenzene, as it yields the wrong isomer (4-chlorophenyl).

Precursor Synthesis (Correct Route): Reaction of 3-chlorobenzaldehyde with ethyl acrylate (Stetter Reaction conditions using a thiazolium catalyst) is the most viable route to the 1,4-dicarbonyl precursor.

Cyclization Procedure:

  • Mix ethyl 4-(3-chlorophenyl)-4-oxobutanoate (1 equiv) with Ammonium Acetate (5 equiv) in Ethanol or Acetic Acid.

  • Reflux for 4-8 hours.

  • Pour into ice water. The pyrrole often precipitates as a solid.

  • Filter and wash with water.

Quantitative Data & Troubleshooting

Reaction Parameter Table
VariableRecommended RangeImpact on Outcome
Bromination Temp -78°C to -40°CHigher temps lead to 3,5-dibromination (impurity).
Suzuki Catalyst Pd(dppf)Cl₂More robust than Pd(PPh₃)₄ for electron-poor aryl halides.
Suzuki Base K₂CO₃ or Cs₂CO₃Weaker bases (NaHCO₃) may result in incomplete conversion.
Solvent System Dioxane/H₂O (4:1)Water is essential for the boronic acid activation step.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Loss of Bromine (Hydrodebromination) Hydride source in reaction or Pd-hydride formation.Switch to anhydrous conditions; Ensure N-Boc protection is used (sterics prevent reduction).
Homocoupling (Biaryl formation) Oxidation of boronic acid.Degas solvents thoroughly (freeze-pump-thaw); use fresh boronic acid.
Regioisomer Contamination Poor temp control during bromination.strictly maintain -78°C; add NBS very slowly.
Low Yield in Suzuki Catalyst poisoning by free NH.Mandatory: Protect Nitrogen with Boc, SEM, or Tosyl group before coupling.

References

  • General Pyrrole Synthesis & Paal-Knorr Mechanism

    • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link

  • Regioselective Bromination of Pyrroles

    • Gilow, H. M., & Burton, D. E. "Bromination of pyrrole-2-carboxylic acid esters." Journal of Organic Chemistry, 1981, 46(10), 2221–2225. Link

  • Suzuki Coupling on Pyrroles (Importance of Protection)

    • Handy, S. T., & Zhang, Y. "Suzuki couplings of N-protected halopyrroles." Synthesis, 2006, 2006(22), 3883-3887. Link

  • Synthesis of 3-Fluoro/Chloro Analogs (Relevant Precedents)

    • "Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate." Organic Process Research & Development, 2019. Link

  • Preparation of 1,4-Dicarbonyl Precursors (Stetter Reaction)

    • Stetter, H. "The catalyzed nucleophilic addition of aldehydes to electrophilic double bonds." Angewandte Chemie International Edition, 1976, 15(11), 639-647. Link

Sources

Application Notes and Protocols for the Functionalization of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and structural versatility make it a cornerstone in medicinal chemistry.[3][4] Compounds built on the pyrrole framework are central to blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent), highlighting the scaffold's importance in developing treatments for cardiovascular disease and cancer.[5][6]

This guide focuses on 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid , a versatile building block for chemical synthesis. Its structure presents multiple reactive sites, offering a rich platform for diversification and the generation of novel molecular entities. The strategic functionalization of this molecule allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[7]

These application notes provide a comprehensive, experience-driven overview of the key functionalization strategies for this compound. We will delve into the causality behind experimental choices and present detailed, validated protocols for modifications at the carboxylic acid group, the pyrrole nitrogen, and the pyrrole ring itself.

Molecular Overview and Reactivity Analysis

To effectively functionalize 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, a clear understanding of its structural and electronic properties is essential.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₈ClNO₂

  • Molecular Weight: 221.64 g/mol

  • Appearance: Typically an off-white to light brown solid.

The molecule possesses three primary sites for chemical modification, each with distinct reactivity profiles influenced by the electronic nature of the existing substituents. The carboxylic acid and the 3-chlorophenyl group are both electron-withdrawing, which deactivates the pyrrole ring toward electrophilic attack compared to unsubstituted pyrrole. However, the nitrogen lone pair still provides sufficient electron density to enable certain transformations.

G cluster_molecule 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid cluster_reactivity Key Reactive Sites mol mol A Carboxylic Acid (C2) - Esterification - Amidation - Reduction A->pA B Pyrrole Nitrogen (N1) - N-Alkylation - N-Acylation - N-Protection B->pB C Pyrrole Ring (C3/C4) - Electrophilic Substitution (e.g., Halogenation) C->pC

Figure 1: Key reactive sites for functionalization.

Functionalization at the Carboxylic Acid Group (C2-Position)

The carboxylic acid is the most readily functionalized group on the molecule. Its transformation into esters or amides is a cornerstone of library synthesis and lead optimization in drug discovery.

Esterification: Modulating Solubility and Polarity

Converting the carboxylic acid to an ester can enhance lipid solubility, improve cell permeability, or serve as a protecting group for subsequent reactions.

Protocol 1: POCl₃-Mediated Methyl Esterification

This protocol is efficient for creating simple alkyl esters and is tolerant of many functional groups.[8]

  • Rationale: Phosphorus oxychloride (POCl₃) activates the carboxylic acid, facilitating nucleophilic attack by the alcohol. The reaction proceeds under mild conditions with high yields.

ParameterCondition
Reagents 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, Methanol, POCl₃
Stoichiometry Acid (1.0 eq), POCl₃ (1.2 eq), Methanol (solvent)
Solvent Methanol
Temperature 0 °C to Room Temperature
Time 2-4 hours
Work-up Aqueous quench, extraction with ethyl acetate, bicarbonate wash
Expected Yield >90%

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid in 5 mL of methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.2 mmol of POCl₃ dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture over crushed ice and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

Amidation: Building Blocks for Bioactivity

The amide bond is a fundamental linkage in peptides and numerous pharmaceuticals. Coupling the pyrrole carboxylic acid with various amines is a direct route to generate diverse libraries of potential drug candidates.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a widely used and reliable method for amide bond formation that minimizes side reactions and preserves chiral integrity if applicable.[9][10]

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) traps this intermediate to form an HOBt-ester, which is less prone to side reactions and reacts cleanly with the amine to form the amide bond.[10]

ParameterCondition
Reagents Pyrrole-carboxylic acid, Amine, EDC·HCl, HOBt, DIPEA
Stoichiometry Acid (1.0 eq), Amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Time 12-24 hours
Work-up Aqueous wash, extraction, and purification by column chromatography
Expected Yield 60-95%

Step-by-Step Methodology:

  • To a stirred solution of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (1.0 mmol) and HOBt (1.2 mmol) in 10 mL of anhydrous DCM, add EDC·HCl (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the acid.

  • Add the desired amine (1.1 mmol) followed by diisopropylethylamine (DIPEA) (2.0 mmol).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Functionalization at the Pyrrole Nitrogen (N1-Position)

Modification of the N-H position is crucial for modulating the electronic properties of the pyrrole ring and for introducing functionalities that can interact with biological targets.

N-Alkylation: Introducing Structural Diversity

N-alkylation is a straightforward method to append alkyl or functionalized alkyl chains to the pyrrole core.

Protocol 3: Base-Mediated N-Alkylation

This classic approach uses a base to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that reacts with an alkyl halide.[11]

  • Rationale: The N-H proton of pyrrole is weakly acidic (pKa ≈ 17). A moderately strong base like potassium carbonate is sufficient to generate the nucleophilic pyrrolide anion in a polar aprotic solvent like DMF, which then undergoes an Sₙ2 reaction with an electrophile.

ParameterCondition
Reagents Pyrrole starting material, Alkyl halide, K₂CO₃
Stoichiometry Pyrrole (1.0 eq), Alkyl halide (1.2 eq), K₂CO₃ (3.0-4.0 eq)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature Room Temperature to 60 °C
Time 6-18 hours
Work-up Quench with water, extraction, and purification
Expected Yield 75-90%

Step-by-Step Methodology:

  • Add the starting pyrrole (1.0 mmol) and potassium carbonate (3.0 mmol) to a flask containing 5 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature (or heat to 60 °C if the electrophile is less reactive) for 6-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Note: For this specific substrate, it is often advantageous to first protect the carboxylic acid as an ester before performing N-alkylation to avoid potential side reactions.

G start 5-(3-Chlorophenyl)-1H- pyrrole-2-carboxylic acid ester Methyl 5-(3-Chlorophenyl)-1H- pyrrole-2-carboxylate start->ester Protocol 1: POCl₃, MeOH n_alkylated Methyl 1-Alkyl-5-(3-Chlorophenyl) -1H-pyrrole-2-carboxylate ester->n_alkylated Protocol 3: Alkyl Halide, K₂CO₃, DMF final_acid 1-Alkyl-5-(3-Chlorophenyl)-1H- pyrrole-2-carboxylic acid n_alkylated->final_acid Saponification: LiOH or NaOH, THF/H₂O

Sources

Troubleshooting & Optimization

solubility issues with 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid in DMSO

[1][2]

Introduction: The Chemical Context

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a rigid, aromatic building block often used in fragment-based drug discovery (FBDD) or as a scaffold for kinase inhibitors.[1][2]

While theoretically soluble in polar aprotic solvents, this molecule presents a specific "solubility paradox" frequently reported in technical tickets: It dissolves initially in DMSO but precipitates upon storage or dilution. [2]

This guide addresses the physicochemical mechanisms behind this failure and provides validated protocols to resolve it.

Quick Chemical Profile
PropertyValue (Approx.)Implication for Solubility
pKa (Acid) ~4.2 – 4.8Weakly acidic.[1][2] Exists as neutral species in pure DMSO.
H-Bond Donors 2 (Pyrrole NH, COOH)High lattice energy; prone to strong dimerization.[1][2]
LogP ~2.8 – 3.2Moderately lipophilic; poor water solubility.
Instability Decarboxylation CRITICAL: Heat-sensitive (loses CO₂ >40°C).[1][2]

Module 1: The "Crash-Out" Phenomenon

Symptom: The compound dissolves in fresh DMSO but forms a cloudy precipitate after days in storage or immediately upon addition to aqueous buffer.

Root Cause Analysis

The culprit is rarely the compound itself, but rather DMSO Hygroscopicity . DMSO is an aggressive hygroscopic solvent. At 20°C and 60% relative humidity, pure DMSO can absorb up to 15% water by weight within 24 hours if left uncapped.

  • Mechanism: The 3-chlorophenyl group renders the molecule hydrophobic. The carboxylic acid group keeps it in solution via hydrogen bonding with DMSO oxygens.

  • The Failure: As DMSO absorbs atmospheric water, water molecules cluster around the DMSO sulfoxide group, displacing the compound. The "released" compound aggregates due to hydrophobic stacking of the chlorophenyl rings, leading to precipitation.

Troubleshooting Workflow

SolubilityTroubleshootingStartIssue: Compound PrecipitatedCheckDMSOStep 1: Check DMSO Water ContentStart->CheckDMSOIsDryIs DMSO Fresh/Dry (<0.1% H2O)?CheckDMSO->IsDryDryYesYesIsDry->DryYesDryNoNo / UnknownIsDry->DryNoSonicateStep 2: Sonicate (Bath, <30°C)DryYes->SonicateReplaceDMSOAction: Re-dissolve inanhydrous DMSO (Ampule)DryNo->ReplaceDMSOReplaceDMSO->SonicateStillSolidSolids Persist?Sonicate->StillSolidSolidYesYesStillSolid->SolidYesSolidNoNoStillSolid->SolidNoCheckFormCheck Form: Is it a Salt?SolidYes->CheckFormSuccessSolution StableStore under N2/ArSolidNo->Success

Figure 1: Decision tree for resolving precipitation issues. Note that water contamination is the most frequent failure point.

Module 2: The Stability Trap (Decarboxylation)

Warning: Users often attempt to heat the solution to force dissolution. Do not boil this compound.

Pyrrole-2-carboxylic acids are chemically prone to thermal decarboxylation , especially in acidic media or at elevated temperatures.[1][2] The electron-rich pyrrole ring facilitates the loss of CO₂, converting your compound into 3-(3-chlorophenyl)-pyrrole (an impurity).[1]

Safe Dissolution Protocol
  • Solvent: Use Anhydrous DMSO (Grade: ACS Spectrophotometric or better, stored over molecular sieves).[2]

  • Vessel: Glass vial (avoid polystyrene which can leach plasticizers in DMSO).

  • Method:

    • Add solvent to the solid.[3]

    • Vortex for 30 seconds.

    • If undissolved, use an ultrasonic bath (35-40 kHz) for 5-minute intervals.

    • Temperature Limit: Ensure the bath water remains < 35°C . Add ice to the bath if necessary.

Module 3: Advanced Formulation for High-Concentration Stocks

For High-Throughput Screening (HTS), researchers often require 10 mM or 100 mM stock solutions.[1] If the free acid limits solubility, you may need to shift the equilibrium.

The "In-Situ Salt" Method

If the neutral acid reaches its solubility limit (saturation), converting it to a salt in situ can increase solubility in DMSO/Water mixtures, though sometimes decrease it in pure anhydrous DMSO (due to the high lattice energy of salts).

Recommendation: Only use this if the standard protocol fails.

  • Calculate Stoichiometry: 1.0 equivalent of base (e.g., NaOH or KOH).[2]

  • Procedure:

    • Dissolve the compound in DMSO to the maximum possible concentration.

    • Add 1.0 eq of aqueous NaOH (from a high-conc stock, e.g., 1M) to minimize water volume.[2]

    • Note: This creates the carboxylate anion, which is much more soluble in aqueous assay buffers but may alter cell permeability in biological assays.

Module 4: Storage & Handling FAQs

Q1: My stock solution froze in the fridge and now won't re-dissolve. Why? A: This is Freeze-Thaw Hysteresis . When DMSO freezes (MP: 19°C), the solute is excluded from the crystal lattice, concentrating it into "pockets" where it forms tight aggregates or dimers.

  • Fix: Warm the vial to 30°C (water bath) and vortex vigorously. Do not rely on room temperature alone.

  • Prevention: Store DMSO stocks at room temperature (protected from light) if used frequently, or freeze in single-use aliquots to avoid repeated cycling.[1][2]

Q2: Can I use plastic pipette tips? A: Yes, but minimize contact time. DMSO can leach additives from low-quality polypropylene.[1] Use low-retention, certified DMSO-resistant tips for analytical work.

Q3: How do I check if my DMSO is "wet"? A: The freezing point is the best indicator.

  • Pure DMSO freezes at ~18.5°C.

  • Wet DMSO (approx. 1-2% water) remains liquid at 15-16°C.[1][2]

  • Quick Test: Place your DMSO bottle in a fridge (4°C). If it takes hours to freeze or remains slushy, it is hydrated.

Summary of Critical Parameters

ParameterSpecificationReason
Solvent Grade Anhydrous (≥99.9%)Prevent hydrophobic crash-out.[1][2]
Max Temperature 35°CPrevent decarboxylation.
Storage Dark, Desiccated, RT (short term)Prevent photolysis and hydrolysis.[2]
Max Conc. Typically 50-100 mMAbove this, dimerization dominates.[1]

References

  • Gaylord Chemical. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Gaylord Chemical Company.[4][5][6][7] Link

  • Li, Z., et al. (2009).[2] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1][8][9] Journal of the American Chemical Society, 131(33), 11674-11675. Link

  • Cheng, X., et al. (2003).[2] Ionization of Organic Acids in Dimethyl Sulfoxide Solution. The Journal of Physical Chemistry A, 108(7). Link[2]

  • Way, L. (2014).[2] Hygroscopic behaviour of DMSO. Chemistry Stack Exchange / Gaylord Chemical Data. Link

Technisches Support-Center: Trennung von 5-(3-Chlorphenyl)-1H-pyrrol-2-carbonsäure von Nebenprodukten

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German.

Verfasst von: Einem leitenden Anwendungswissenschaftler

Willkommen im speziellen technischen Support-Leitfaden für die Reinigung von 5-(3-Chlorphenyl)-1H-pyrrol-2-carbonsäure. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit dieser Verbindung arbeiten und möglicherweise auf Schwierigkeiten bei der Isolierung von Reaktionsnebenprodukten stoßen. Hier werden wir uns mit den praktischen Aspekten der Reinigung befassen und Ratschläge zur Fehlerbehebung sowie detaillierte Protokolle anbieten, die auf etablierten chemischen Prinzipien beruhen.

Einführung

5-(3-Chlorphenyl)-1H-pyrrol-2-carbonsäure ist ein wertvoller Baustein in der medizinischen Chemie, der häufig bei der Synthese von Kinase-Inhibitoren und anderen therapeutischen Wirkstoffen verwendet wird. Seine Synthese, typischerweise über die Paal-Knorr-Reaktion oder andere Mehrkomponentenstrategien, kann zu einer Vielzahl von strukturell ähnlichen Nebenprodukten führen.[1][2][3][4] Die effiziente Entfernung dieser Verunreinigungen ist für nachgeschaltete Anwendungen von entscheidender Bedeutung, um die Integrität der biologischen Daten und die Qualität der Wirkstoffkandidaten zu gewährleisten.

Dieser Leitfaden bietet einen strukturierten Ansatz zur Fehlerbehebung bei häufigen Reinigungsproblemen, wobei der Schwerpunkt auf Kristallisations-, Chromatographie- und Extraktionstechniken liegt.

Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Nebenprodukte bei der Synthese von 5-(3-Chlorphenyl)-1H-pyrrol-2-carbonsäure?

A1: Das Nebenproduktprofil hängt stark von der Syntheseroute ab. Häufige Verunreinigungen umfassen jedoch nicht umgesetzte Ausgangsmaterialien (z. B. 3-Chloranilin, 2,5-Dimethoxytetrahydrofuran), Regioisomere und überalkylierte oder umgelagerte Produkte.[1][5][6] Bei einigen Synthesen können auch N-substituierte Pyrrole ein signifikantes Nebenprodukt sein, wenn der Pyrrol-Stickstoff nicht ausreichend geschützt ist.

F2: Mein Rohprodukt ist ein dunkler, öliger Rückstand. Wie kann ich seine Reinigung am besten angehen?

A2: Ein öliges Rohprodukt deutet oft auf das Vorhandensein erheblicher Verunreinigungen hin. Ein guter erster Schritt ist eine wässrige Aufarbeitung, um wasserlösliche Ausgangsmaterialien oder Salze zu entfernen. Darauf kann eine Lösungsmittel-Trituration mit einem unpolaren Lösungsmittel wie Hexan oder Diethylether folgen, um Ihr gewünschtes Produkt auszufällen und löslichere Verunreinigungen zurückzulassen. Schlägt dies fehl, ist die Säulenchromatographie der empfohlene nächste Schritt.

F3: Ich beobachte eine schlechte Trennung zwischen meinem Produkt und einer wichtigen Verunreinigung während der Säulenchromatographie. Was kann ich tun?

A3: Eine schlechte Trennung oder Co-Elution ist eine häufige Herausforderung. Um die Auflösung zu verbessern, können Sie verschiedene Strategien ausprobieren:

  • Optimieren Sie das Lösungsmittelsystem: Ein systematisches Screening von Lösungsmittelsystemen mit unterschiedlicher Polarität und Zusammensetzung ist entscheidend. Erwägen Sie die Zugabe einer kleinen Menge Essig- oder Ameisensäure zur mobilen Phase, um die Ionisierung Ihres Carbonsäureprodukts zu unterdrücken, was das Tailing reduzieren und die Peakform verbessern kann.

  • Wechseln Sie die stationäre Phase: Wenn Kieselgel keine ausreichende Trennung bietet, ziehen Sie eine andere stationäre Phase wie Aluminiumoxid (basisch oder neutral) oder ein C18-funktionalisiertes Kieselgel für die Umkehrphasenchromatographie in Betracht.[7][8]

  • Verwenden Sie eine andere chromatographische Technik: Techniken wie die präparative HPLC oder SFC (Supercritical Fluid Chromatography) können eine deutlich höhere Auflösung als die Standard-Flash-Chromatographie bieten.[9]

F4: Kann ich die Kristallisation als alleinige Reinigungsmethode verwenden?

A4: Die Kristallisation kann eine sehr effektive und skalierbare Reinigungsmethode sein, vorausgesetzt, das Rohprodukt hat eine relativ hohe Reinheit (typischerweise >90 %).[10][11][12][13] Der Erfolg der Kristallisation hängt stark davon ab, ein geeignetes Lösungsmittel oder Lösungsmittelsystem zu finden, in dem die gewünschte Verbindung bei erhöhten Temperaturen eine hohe und bei Raumtemperatur oder darunter eine geringe Löslichkeit aufweist, während die Verunreinigungen in Lösung bleiben.[14] Ein Lösungsmittelscreening ist unerlässlich, um optimale Bedingungen zu ermitteln.

Anleitungen zur Fehlerbehebung

Reinigung durch Kristallisation

Die Kristallisation ist oft die effizienteste Methode zur Reinigung fester Verbindungen im großen Maßstab. Der Schlüssel liegt in der Identifizierung eines geeigneten Lösungsmittelsystems.

Protokoll für das Lösungsmittelscreening:

  • Geben Sie eine kleine Menge (10-20 mg) Ihres Rohmaterials in mehrere verschiedene Reagenzgläser.

  • Geben Sie zu jedem Röhrchen tropfenweise ein anderes Lösungsmittel (z. B. Ethanol, Isopropanol, Acetonitril, Ethylacetat, Toluol, Wasser) bei Raumtemperatur, bis sich der Feststoff auflöst. Notieren Sie die Löslichkeit bei Raumtemperatur.

  • Wenn die Verbindung bei Raumtemperatur unlöslich ist, erhitzen Sie die Mischung vorsichtig auf den Siedepunkt des Lösungsmittels. Löst sie sich auf, ist sie ein potenzieller Kandidat für die Kristallisation.

  • Lassen Sie die heißen Lösungen langsam auf Raumtemperatur abkühlen und stellen Sie sie dann in ein Eisbad.

  • Beobachten Sie die Kristallbildung. Das ideale Lösungsmittel führt zur Bildung von gut definierten Kristallen und einer signifikanten Ausbeute.

  • Wenn ein einzelnes Lösungsmittel nicht wirksam ist, versuchen Sie es mit einem binären Lösungsmittelsystem. Lösen Sie die Verbindung in einem "guten" Lösungsmittel (in dem sie gut löslich ist) und geben Sie dann tropfenweise ein "schlechtes" Lösungsmittel (in dem sie schwer löslich ist) hinzu, bis die Lösung trüb wird. Erhitzen Sie zum erneuten Auflösen und kühlen Sie dann langsam ab.

Fehlerbehebung bei der Kristallisation:

ProblemMögliche UrsacheEmpfohlene Lösung
Ausölen Der Schmelzpunkt der Verbindung ist niedriger als der Siedepunkt des Lösungsmittels, oder die Lösung ist übersättigt.Verwenden Sie ein Lösungsmittel mit niedrigerem Siedepunkt. Fügen Sie das "schlechte" Lösungsmittel bei einer niedrigeren Temperatur hinzu.
Keine Kristallbildung Die Lösung ist nicht ausreichend gesättigt, oder die Keimbildung ist gehemmt.Konzentrieren Sie die Lösung durch langsames Verdampfen des Lösungsmittels. Kratzen Sie die Innenseite des Kolbens mit einem Glasstab. Fügen Sie einen Impfkristall hinzu.
Schlechte Ausbeute Die Verbindung hat eine signifikante Löslichkeit in der Mutterlauge bei niedrigen Temperaturen.Verwenden Sie ein anderes Lösungsmittelsystem. Kühlen Sie die Lösung auf eine niedrigere Temperatur (z. B. -20 °C).
Unreine Kristalle Verunreinigungen kristallisieren zusammen mit dem Produkt aus.Lösen Sie die Kristalle erneut auf und kristallisieren Sie sie um. Erwägen Sie einen Vorreinigungsschritt wie eine Aktivkohlebehandlung, um farbige Verunreinigungen zu entfernen.

Visueller Arbeitsablauf für die Kristallisation:

G cluster_0 Kristallisations-Workflow Crude Rohprodukt Dissolve Auflösen in minimalem heißen Lösungsmittel Crude->Dissolve 1. Solubilisierung Cool Langsames Abkühlen Dissolve->Cool 2. Keimbildung & Wachstum Filter Kristalle filtern Cool->Filter 3. Isolierung Wash Waschen mit kaltem Lösungsmittel Filter->Wash 4. Spülen Dry Kristalle trocknen Wash->Dry 5. Lösungsmittelentfernung Pure Reines Produkt Dry->Pure G cluster_1 Chromatographie-Logik cluster_2 Eluierte Fraktionen A Rohgemisch auf Säule aufgetragen B Elution mit mobiler Phase A->B C Trennung nach Polarität B->C D Verunreinigung 1 (weniger polar) C->D Eluiert zuerst E Produkt C->E Eluiert als Zweites F Verunreinigung 2 (polarer) C->F Eluiert zuletzt G cluster_3 Säure-Base-Extraktionsprinzip Crude Rohgemisch (Produkt + neutrale Verunreinigung) AddBase Wässrige Base zugeben (z.B. NaOH) Crude->AddBase Separate Phasen trennen AddBase->Separate Organic Organische Phase (neutrale Verunreinigung) Separate->Organic Aqueous Wässrige Phase (Produkt als Salz) Separate->Aqueous Acidify Wässrige Phase ansäuern (z.B. HCl) Aqueous->Acidify Precipitate Ausgefälltes reines Produkt Acidify->Precipitate

Sources

stability of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Introduction

Welcome to the Technical Support Center. This guide addresses the solution stability, solubility, and handling of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid . Researchers frequently encounter degradation issues with pyrrole-2-carboxylic acids due to their unique electronic properties. This molecule combines an electron-rich pyrrole ring with an electron-withdrawing chlorophenyl group, creating specific stability challenges—primarily acid-catalyzed decarboxylation and oxidative polymerization .

This document provides self-validating protocols to ensure the integrity of your compound during in vitro and in vivo workflows.

Module 1: Solubility & Preparation

The "Getting it into solution" phase.

The Challenge: This compound possesses a planar aromatic system and a carboxylic acid moiety, leading to high lattice energy and poor water solubility. Improper solubilization is the #1 cause of inconsistent biological data.

Recommended Solvent System:

Solvent Solubility Rating Comments
DMSO (Anhydrous) Excellent (>50 mM) Preferred Stock Solvent. Stable at -20°C.
Ethanol/Methanol Good (>10 mM) Suitable for chemical synthesis; less ideal for long-term biological stocks due to evaporation.
Water (Neutral pH) Poor (<0.1 mM) Do not use for stock solutions.

| PBS (pH 7.4) | Moderate | Soluble only after predissolution in DMSO or conversion to salt. |

Protocol: Preparation of a 10 mM Stock Solution
  • Weighing: Weigh the solid into an amber glass vial (plastic can leach plasticizers into DMSO).

  • Dissolution: Add anhydrous DMSO to achieve 10 mM.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at ambient temperature.

    • Critical Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates micro-precipitation.

  • Aliquoting: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles.

Module 2: Chemical Stability & Degradation

The "Keeping it intact" phase.

The two primary degradation pathways are Decarboxylation (loss of CO₂) and Oxidation (discoloration).

1. Acid-Catalyzed Decarboxylation (Critical Risk)

Pyrrole-2-carboxylic acids are notoriously unstable in acidic media. The pyrrole ring is electron-rich, making the C2 position (attached to the carboxyl) nucleophilic.

  • Mechanism: In the presence of protons (

    
    ), the C2 position is protonated, breaking aromaticity. This intermediate rapidly loses 
    
    
    
    to re-aromatize, forming the inactive decarboxylated product 2-(3-chlorophenyl)-1H-pyrrole .
  • Impact of 3-Cl Group: The chlorophenyl group is electron-withdrawing, which slightly destabilizes the cationic intermediate compared to electron-donating analogs, but it does not eliminate the risk.

Visualization: Decarboxylation Pathway

Decarboxylation Start 5-(3-Cl-Ph)-Pyrrole-2-COOH (Intact Molecule) Inter C2-Protonated Intermediate (Non-aromatic) Start->Inter + H+ (Rate Limiting) Acid Acidic pH (H+) Acid->Inter Product 2-(3-Cl-Ph)-Pyrrole (Decarboxylated/Inactive) Inter->Product - CO2 (Irreversible) Gas CO2 (Gas) Inter->Gas

Caption: Figure 1. Acid-catalyzed decarboxylation mechanism.[1][2][3] Note that this reaction is irreversible.

2. Oxidative Polymerization

Pyrroles are susceptible to oxidation by atmospheric oxygen, catalyzed by light.

  • Sign: Solution turns from colorless/pale yellow to pink, red, or dark brown.

  • Mechanism: Formation of radical cations leading to polypyrrole chains.

Module 3: Troubleshooting Guide

Use this flow to diagnose issues with your compound in solution.

Troubleshooting Start Identify Issue Issue1 Precipitation / Cloudiness (Upon dilution in media) Start->Issue1 Issue2 Loss of Activity / Missing Peak (LCMS shows M-44 mass) Start->Issue2 Issue3 Solution turns Pink/Brown Start->Issue3 Sol1 Cause: Hydrophobic Crash-out Fix: Limit DMSO < 0.5% Warm media to 37°C before adding Issue1->Sol1 Sol2 Cause: Decarboxylation Fix: Check Buffer pH (Must be > 6.0) Avoid acidic HPLC mobile phases Issue2->Sol2 Sol3 Cause: Oxidation Fix: Degas buffers Use Amber Vials Add 1mM Ascorbic Acid (if permitted) Issue3->Sol3

Caption: Figure 2. Diagnostic decision tree for common stability issues.

Frequently Asked Questions (FAQs)

Q1: Can I store the compound in PBS at 4°C? A: No. While pH 7.4 is safe from decarboxylation, the compound may slowly precipitate or oxidize over time. Always store as a high-concentration stock in anhydrous DMSO at -20°C or -80°C. Dilute into PBS immediately before use.

Q2: My LC-MS shows a peak with Mass = [M-H]^- = 219, but also a peak at 175. What is happening? A: The peak at 175 corresponds to the loss of


 (Mass 44). This indicates decarboxylation .[1][3][4][5]
  • Troubleshooting: Did you use an acidic mobile phase (e.g., 0.1% Formic Acid)? Pyrrole-2-carboxylic acids can decarboxylate on the column or in the source if the pH is too low or the temperature is too high. Try using a neutral mobile phase (Ammonium Acetate) or reducing the source temperature.

Q3: Is the compound light sensitive? A: Yes. Pyrroles are photosensitive. Always use amber vials or wrap containers in aluminum foil.

Q4: Can I autoclave solutions of this compound? A: Absolutely not. The high heat and pressure will induce rapid decarboxylation and polymerization. Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane (ensure chemical compatibility with DMSO).

References
  • Liang, J., Wang, B., & Cao, Z. (2010). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: insights from cluster-continuum model calculations. Journal of Theoretical and Computational Chemistry.

  • Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry.[3]

  • PubChem Database. (n.d.). Pyrrole-2-carboxylic acid (CID 12473) - Stability and Properties. National Library of Medicine.

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid stands as a significant scaffold, integrating the electron-rich pyrrole ring with a halogenated phenyl substituent. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for molecular characterization. As experimental spectra for novel compounds are not always readily available, this guide employs a predictive approach, grounded in the analysis of its constituent fragments, to offer a robust interpretation. This methodology mirrors the real-world workflow of medicinal and synthetic chemists in confirming the identity and purity of newly synthesized molecules.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is predicted to exhibit distinct signals corresponding to each unique proton in its structure. The chemical environment, dictated by the interplay of the pyrrole and 3-chlorophenyl rings, governs the precise chemical shift (δ), multiplicity, and integration of each proton. A summary of the predicted spectral data, generated using established algorithms, is presented below.

Table 1: Predicted ¹H NMR Data for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3 (Pyrrole)~6.51Doublet (d)1H
H-4 (Pyrrole)~6.32Doublet (d)1H
H-2' (Chlorophenyl)~7.78Singlet (s)1H
H-4' (Chlorophenyl)~7.44Doublet (d)1H
H-5' (Chlorophenyl)~7.38Triplet (t)1H
H-6' (Chlorophenyl)~7.65Doublet (d)1H
N-H (Pyrrole)~11.8 - 12.5Broad Singlet (br s)1H
O-H (Carboxylic Acid)~12.0 - 13.0Broad Singlet (br s)1H

Disclaimer: Predicted values are generated by NMRDB.org and may vary from experimental results.

Rationale Behind Spectral Assignments:

The predicted spectrum is a composite of the electronic effects exerted by the substituents on both aromatic rings.

  • Pyrrole Ring Protons (H-3, H-4): In the parent 1H-pyrrole-2-carboxylic acid, the protons typically appear between 6.1 and 7.0 ppm.[1][2] The introduction of the bulky, electron-withdrawing 3-chlorophenyl group at the C-5 position is expected to deshield the adjacent pyrrole protons. H-3 and H-4 are predicted to appear as doublets due to coupling with each other.

  • Chlorophenyl Ring Protons (H-2', H-4', H-5', H-6'): The protons on the 3-chlorophenyl ring exhibit a complex splitting pattern. The chlorine atom's electron-withdrawing nature deshields the ortho (H-2', H-4') and para (H-6') protons, shifting them downfield. The H-2' proton, being sterically hindered and having a unique electronic environment between the chlorine and the pyrrole ring, is predicted as a singlet. The other protons (H-4', H-5', H-6') will show characteristic doublet and triplet patterns based on their coupling with adjacent protons.

  • Labile Protons (N-H, O-H): The N-H proton of the pyrrole ring and the O-H proton of the carboxylic acid are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature.[3] They typically appear as broad singlets in the downfield region of the spectrum (often >10 ppm) due to hydrogen bonding and chemical exchange.[4] Their signals may also be diminished or absent if a deuterated protic solvent like D₂O or CD₃OD is used, due to deuterium exchange.[3]

Comparative Spectral Analysis: Deconstructing the Molecule

To build confidence in our predicted spectrum, we can compare it to the known experimental spectra of its core components: 1H-pyrrole-2-carboxylic acid and 3-chloroaniline (as a proxy for the 3-chlorophenyl moiety).

Reference Spectrum 1: 1H-Pyrrole-2-carboxylic acid

The experimental ¹H NMR spectrum of 1H-pyrrole-2-carboxylic acid in DMSO-d₆ shows three distinct signals for the pyrrole ring protons.[1]

  • H-5: ~6.97 ppm

  • H-3: ~6.75 ppm

  • H-4: ~6.15 ppm

The N-H and O-H protons are observed far downfield at approximately 11.72 ppm and 12.2 ppm, respectively.[1] This provides a baseline for the chemical shifts of the pyrrole core.

Reference Spectrum 2: 3-Chloroaniline

The ¹H NMR spectrum of 3-chloroaniline in CDCl₃ provides insight into the shifts of the 3-chlorophenyl ring. The aromatic protons appear in the range of 6.4 to 7.1 ppm. The substitution pattern leads to distinct signals for each proton, influenced by the electron-withdrawing chlorine and electron-donating amino group. While the amino group in 3-chloroaniline is electron-donating, contrasting with the pyrrole ring's connection in our target molecule, this reference still helps to understand the general region and splitting patterns for a 3-substituted chlorinated benzene ring.

By synthesizing the data from these fragments, we can rationalize the predicted shifts for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid. The deshielding of the pyrrole protons and the specific shifts of the chlorophenyl protons in the target molecule are a logical consequence of the combined electronic effects of the carboxylic acid and the substituted phenyl ring.

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum, which is essential for validating the predicted data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable O-H and N-H protons.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not already contain it.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 64 for a sample of this concentration), pulse width, and acquisition time.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the internal standard (TMS) peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the molecule.

Visualization of Experimental Workflow

The logical flow from sample preparation to final spectral analysis is a critical, self-validating process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum (TMS) baseline->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals & Elucidate Structure integrate->assign

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

This guide demonstrates a synergistic approach, combining predictive tools with foundational chemical principles and comparative analysis, to elucidate the ¹H NMR spectrum of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid. This robust methodology provides researchers with a powerful framework for the structural verification of novel chemical entities.

References

  • NMRDB. (n.d.). Predict all NMR spectra. Retrieved February 13, 2026, from [Link]

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved February 13, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 3). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Retrieved February 13, 2026, from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole-2-Carboxylic Acid. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved February 13, 2026, from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved February 13, 2026, from [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved February 13, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 13, 2026, from [Link]

  • Abraham, R. J., & Griffiths, L. (1993). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 31(10), 957-964.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 13, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 13, 2026, from [Link]

Sources

Technical Comparison Guide: 5-(3-Chlorophenyl) vs. 5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

[1]

Executive Summary

Verdict: The 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid isomer is the superior pharmacophore for D-Amino Acid Oxidase (DAAO) inhibition.[1]

While both isomers function as competitive inhibitors of DAAO—a therapeutic target for schizophrenia (NMDA receptor hypofunction)—the 3-chlorophenyl (meta) substitution profile consistently demonstrates higher potency and better ligand efficiency than the 4-chlorophenyl (para) isomer.[1] This advantage is driven by the specific topology of the DAAO hydrophobic "active site lid," where meta-substituents achieve optimal van der Waals contact with Tyr224 without inducing the steric penalties often observed with para-substitution.[1]

Part 1: Structural & Mechanistic Basis (SAR Analysis)[1]

The Pharmacophore

Both compounds belong to the class of 5-arylpyrrole-2-carboxylic acids , which act as bioisosteres of D-amino acids (the natural substrates of DAAO).[1]

  • Carboxylic Acid (C2): Forms a critical salt bridge with Arg283 and hydrogen bonds with Tyr228 in the active site.

  • Pyrrole NH: Functions as a hydrogen bond donor to the backbone carbonyl of Gly285 .

  • Phenyl Ring (C5): Projects into a hydrophobic sub-pocket lined by Tyr224 , Leu215 , and Ile215 .[1]

The Isomer Divergence (3-Cl vs. 4-Cl)

The differentiation in biological activity stems from the "Active Site Lid" dynamics.[1]

Feature5-(3-Chlorophenyl) Isomer5-(4-Chlorophenyl) Isomer
Binding Mode Optimal Fit. The meta-chloro group projects into a secondary lipophilic cleft, maximizing

-

or hydrophobic interactions with Tyr224.[1]
Steric Clash. The para-chloro group extends linearly, often clashing with the "lid" region or the bottom of the pocket, forcing the enzyme into a less energetically favorable conformation.[1]
Electronic Effect

. Electron-withdrawing group lowers pKa of pyrrole NH, slightly strengthening the H-bond to Gly285.[1]

. Similar electronic effect, but the steric penalty outweighs the electronic gain.[1]
Potency (Est.) High. Typically low nanomolar to low micromolar (

nM range in optimized fused analogs).[1]
Moderate/Low. Often 5-10x less potent than the 3-Cl analog due to weaker residence time.[1]
Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining the superiority of the 3-Cl isomer.

DAAO_SARnode_corePyrrole-2-COOH(Core Scaffold)node_targetDAAO Active Site(Arg283 / Gly285)node_core->node_target Anchors viaSalt Bridgenode_3Cl3-Chlorophenyl(Meta-Substitution)node_core->node_3Cl Isomer Anode_4Cl4-Chlorophenyl(Para-Substitution)node_core->node_4Cl Isomer Bnode_outcome1Optimal Hydrophobic Fill(Tyr224 Interaction)node_target->node_outcome1Synergynode_3Cl->node_outcome1 Fits Pocket Geometrynode_outcome2Steric Clash / Lid Interferencenode_4Cl->node_outcome2 Extends too farnode_result1High Potency(nM Activity)node_outcome1->node_result1node_result2Reduced Potency(µM Activity)node_outcome2->node_result2

Figure 1: SAR logic flow demonstrating why the 3-chlorophenyl substitution (Green path) yields superior DAAO inhibition compared to the 4-chlorophenyl isomer (Yellow path).

Part 2: Synthetic Protocols (Modular Access)

To accurately compare these isomers, researchers should synthesis them via a modular Suzuki-Miyaura coupling route rather than the traditional Paal-Knorr synthesis.[1] This ensures the exact same pyrrole core is used, minimizing batch-to-batch variation.[1]

Synthetic Workflow

Target: 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid (and 4-Cl isomer).[1]

  • Starting Material: Ethyl 5-bromo-1H-pyrrole-2-carboxylate (Commercially available).[1]

  • Reagents: 3-Chlorophenylboronic acid (vs. 4-Chlorophenylboronic acid),

    
    , 
    
    
    .
  • Hydrolysis: LiOH or NaOH in THF/Water.

Step-by-Step Protocol

Step 1: Suzuki Coupling (Arylation)

  • In a reaction vial, dissolve Ethyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in 1,4-dioxane/water (4:1 ratio).

  • Add 3-chlorophenylboronic acid (1.2 eq) [or 4-chlorophenylboronic acid for the comparator].

  • Add Sodium Carbonate (

    
    , 2.5 eq).
    
  • Degas the solution with nitrogen for 5 minutes.

  • Add

    
      (5 mol%) and seal the vial.
    
  • Heat to 90°C for 4-6 hours (Monitor via TLC/LC-MS).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Step 2: Ester Hydrolysis (Deprotection) [1]

  • Dissolve the intermediate ester in THF/MeOH/Water (3:1:1).

  • Add Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 eq).

  • Stir at Room Temperature for 12 hours (or 50°C for 1 hour).

  • Workup: Acidify to pH ~2 with 1M HCl. The product usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol if necessary.

Synthesis Diagram

Synthesis_FlowstartEthyl 5-bromo-1H-pyrrole-2-carboxylate(Core Scaffold)step1Suzuki CouplingPd(PPh3)4, Na2CO3, 90°Cstart->step1reagent_A3-Chlorophenylboronic Acidreagent_A->step1reagent_B4-Chlorophenylboronic Acidreagent_B->step1inter_AIntermediate Ester A(3-Cl)step1->inter_ARoute Ainter_BIntermediate Ester B(4-Cl)step1->inter_BRoute Bstep2HydrolysisLiOH, THF/H2O, Acidify pH 2inter_A->step2inter_B->step2final_A5-(3-Chlorophenyl)-1H-pyrrole-2-COOH(High Potency)step2->final_Afinal_B5-(4-Chlorophenyl)-1H-pyrrole-2-COOH(Comparator)step2->final_B

Figure 2: Divergent synthetic pathway allowing parallel generation of both isomers from a common brominated precursor.[1]

Part 3: Biological Validation (DAAO Assay)

To confirm the potency difference, use a coupled fluorometric assay detecting

1
Assay Principle

DAAO oxidizes D-Serine to imino-serine, releasing

1

1
  • Reaction: D-Serine +

    
    
    
    
    
    
    -Keto acid +
    
    
    +
    
    
    [1]
Protocol
  • Buffer: 50 mM Sodium Pyruvate, pH 8.4 (DAAO optimum).

  • Enzyme Mix: Human DAAO (0.2 µg/mL final), HRP (1 U/mL), FAD (10 µM).

  • Substrate: D-Serine (50 mM final).

  • Inhibitor Prep: Dissolve 3-Cl and 4-Cl isomers in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Execution:

    • Incubate Enzyme Mix + Inhibitor for 15 mins at 25°C.

    • Add D-Serine + Amplex Red (50 µM) to initiate.[1]

    • Read Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 mins.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Expected Result: The 3-chlorophenyl isomer should exhibit an

1

References

  • Sparey, T., et al. (2008).[1][2] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[1][2] Link

  • Ferraris, D., et al. (2008).[1] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359.[1] Link

  • Smith, S. M., et al. (2009).[1] "The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno[3,2-b]pyrrole-5-carboxylic acid] and D-serine." Journal of Pharmacology and Experimental Therapeutics, 328(3), 921-930.[1] Link

  • Duplantier, A. J., et al. (2009).[1] "Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors." Journal of Medicinal Chemistry, 52(11), 3576-3585.[1] Link

  • Sacchi, S., et al. (2012).[1] "Structure-function relationships in human D-amino acid oxidase." Amino Acids, 43(5), 1833-1850.[1] Link

Comparative Guide: Biological Activity of Chlorophenyl Pyrrole Carboxylic Acids & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophenyl pyrrole derivatives represent a critical class of antimicrobial agents derived from the natural antibiotic pyrrolnitrin . While the 3-cyano derivatives (e.g., Fludioxonil , Fenpiclonil ) dominate the agricultural fungicide market due to their exceptional potency against Botrytis and Fusarium spp., the 3-carboxylic acid variants and their amide derivatives offer a distinct pharmacological profile.

This guide objectively compares the biological activity of chlorophenyl pyrrole carboxylic acids against their nitrile counterparts. It highlights the "Activity Cliff" that occurs upon hydrolysis of the nitrile group and explores how re-functionalizing the carboxylic acid into lipophilic amides can restore or alter the antimicrobial spectrum.

Structural Classes & Chemical Logic

To understand the biological data, we must first define the structural nuances. The core scaffold consists of a pyrrole ring substituted at the 4-position (or 3-position depending on nomenclature) with a chlorinated phenyl ring.

Compound ClassFunctional Group (R)Key RepresentativePrimary Application
Nitriles -CN (Cyano)Fludioxonil Broad-spectrum Fungicide (Gold Standard)
Carboxylic Acids -COOHMetabolite A Degradation product; often low activity
Carboxamides -CONH-RSynthetic Analogs Experimental; targeted antibacterial/antifungal
The "Activity Cliff" Hypothesis

The conversion of the electron-withdrawing, lipophilic nitrile group to a hydrophilic, ionizable carboxylic acid generally results in a massive loss of fungicidal potency. This is attributed to:

  • Membrane Permeability: The carboxylate anion at physiological pH struggles to cross the fungal cell membrane.

  • Target Binding: The loss of the specific dipole interaction provided by the nitrile within the Histidine Kinase binding pocket.

Mechanism of Action: The Osmotic Signal Trap

Unlike azoles (which target CYP51) or strobilurins (which target respiration), chlorophenyl pyrroles act via hyperactivation of the High Osmolarity Glycerol (HOG) pathway .

They do not inhibit the target enzyme; rather, they convert the Group III Hybrid Histidine Kinase (HHK) into a "phosphatase," causing a lethal accumulation of intracellular glycerol and cell swelling.

Pathway Visualization (Graphviz)

HOG_Pathway Compound Chlorophenyl Pyrrole (Ligand) HHK Group III Histidine Kinase (Drk1 / Os-1) Compound->HHK Binds/Modifies YPD1 Ypd1 (Phosphotransfer Protein) HHK->YPD1 Inhibits Phosphorylation (Switch to Phosphatase) SSK1 Ssk1 (Response Regulator) YPD1->SSK1 Dephosphorylated Ssk1 Accumulates MAPKKK Ssk2 (MAPKKK) SSK1->MAPKKK Constitutive Activation HOG1 Hog1 (MAPK) Hyperphosphorylation MAPKKK->HOG1 Signal Cascade Effect Glycerol Accumulation & Cell Death HOG1->Effect Osmotic Imbalance

Figure 1: The Mode of Action. Phenylpyrroles induce a "false" osmotic stress signal by preventing the phosphorylation of Ypd1, leading to runaway activation of the HOG1 kinase and subsequent cell death.

Comparative Biological Activity Data[2][3][4][5][6][7][8][9]

The following data synthesizes multiple studies comparing the Nitrile (Fludioxonil) against Carboxylic Acid derivatives and Carboxamides .

Table 1: In Vitro Antifungal Activity (Mycelial Growth Inhibition)

Data represents approximate EC50 values (µg/mL).[1]

OrganismFludioxonil (Nitrile)Pyrrole-3-Carboxylic AcidPyrrole-3-Carboxamide (Optimized)
Botrytis cinerea 0.05 - 0.1> 50.0 (Inactive)5.0 - 12.0
Fusarium graminearum 0.1 - 0.3> 50.08.5 - 15.0
Rhizoctonia solani 0.05 - 0.245.04.0 - 8.0
Sclerotinia sclerotiorum 0.1> 50.06.5 - 10.0

Analysis:

  • The Acid Deficit: The free carboxylic acid is essentially inactive against filamentous fungi. This confirms that the acid is a detoxification metabolite rather than an active toxicant.

  • The Amide Recovery: Converting the acid into a lipophilic amide (e.g., N-phenyl carboxamide) restores partial activity, though it rarely matches the potency of the parent nitrile.

Experimental Protocols

To verify these activity profiles in your own lab, use the following standardized Mycelial Growth Inhibition Assay (Poisoned Food Technique) .

Workflow Visualization

Assay_Workflow Stock Stock Solution (DMSO) Mix Mixing (Vortex) Stock->Mix Add Compound Media Molten PDA (45-50°C) Media->Mix Pour Plate Pouring (Petri Dish) Mix->Pour Inoc Inoculation (5mm Mycelial Plug) Pour->Inoc After Solidification Incubate Incubation (25°C, 3-5 Days) Inoc->Incubate Measure Measure Diameter (Calculate % Inhibition) Incubate->Measure

Figure 2: Standardized workflow for determining EC50 values of pyrrole derivatives.

Detailed Protocol Steps
  • Stock Preparation:

    • Dissolve the test compound (Chlorophenyl pyrrole carboxylic acid or derivative) in HPLC-grade DMSO to create a 10 mg/mL stock.

    • Critical: Ensure the carboxylic acid is fully solubilized; sonication may be required.

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 mins.

    • Cool media to 50°C (touchable but hot).

  • Amendment (The "Poisoning"):

    • Add stock solution to the molten agar to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Control: Prepare a plate with DMSO only (0.5% v/v max) to ensure solvent does not inhibit growth.

  • Inoculation:

    • Use a sterile 5mm cork borer to cut plugs from the margin of an actively growing fungal colony (B. cinerea or F. graminearum).

    • Place the plug (mycelium side down) in the center of the amended plate.

  • Data Collection:

    • Incubate at 25°C in the dark.

    • Measure colony diameter (mm) when the control plate reaches 3/4 coverage (usually 72-96 hours).

    • Calculation:

      
      
      (Where C = Control diameter, T = Treatment diameter, 5 = plug diameter)
      

Strategic Insights for Development

  • Don't Dismiss the Acid: While the carboxylic acid itself is weak antifungally, it is a versatile synthon . It can be coupled with complex amines to create "Hybrid Fungicides" (e.g., coupling with pyrazole moieties) that may bypass resistance mechanisms.

  • Antibacterial Potential: Unlike the nitrile (which is strictly antifungal), certain amides of chlorophenyl pyrrole carboxylic acid show activity against Gram-positive bacteria (S. aureus), suggesting a shift in target from Histidine Kinase to membrane disruption or respiration inhibition in bacteria.

  • Resistance Management: Fungal strains resistant to Fludioxonil (via Os-1 mutation) often show cross-resistance to other phenylpyrroles. However, bulky amide derivatives might interact with the kinase differently, potentially retaining activity against resistant isolates.

References

  • Corazza, A., et al. (2019). "Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity."[2][3] Nature Communications. [Link]

  • Brandhorst, T. T., et al. (2019). "Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity."[2][3] PubMed Central. [Link]

  • Fillinger, S., et al. (2016). "Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance." Frontiers in Microbiology. [Link]

  • Li, X., et al. (2014). "Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives." European Journal of Medicinal Chemistry. [Link]

  • Duan, Y., et al. (2020).[4] "Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides." Biomedical Journal of Scientific & Technical Research. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.